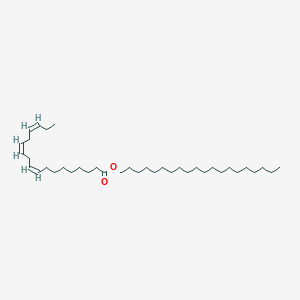

Arachidyl linolenate

Description

Properties

IUPAC Name |

icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,22H,3-5,7,9-11,13,15-17,19-21,23-37H2,1-2H3/b8-6-,14-12-,22-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFMUOBWYNUMBL-FLQWBAQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447798-59-5 | |

| Record name | Eicosyl 9,12,15-octadecatrienoate, (9Z,12Z,15Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447798595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EICOSYL LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01L9PS463P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Arachidyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl linolenate (eicosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate) is a wax ester of significant interest due to its composition, comprising the long-chain fatty alcohol, arachidyl alcohol (eicosanol), and the essential omega-3 fatty acid, α-linolenic acid. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound. It includes a detailed summary of its molecular characteristics, and although specific experimental data for this compound is limited, this guide extrapolates key properties based on the established behavior of similar long-chain wax esters. Furthermore, this document outlines general experimental protocols for the analysis of such compounds and presents diagrams illustrating the biosynthetic pathway of wax esters and the metabolic fate of the linolenic acid moiety. This guide is intended to serve as a valuable resource for professionals in research and drug development who are exploring the applications of this and related lipid molecules.

Core Physicochemical Properties

Data Presentation: Summary of Physicochemical Properties

The quantitative data for this compound is summarized in the table below. It is important to note that properties such as melting and boiling points are estimations based on the general characteristics of similar wax esters.

| Property | Value | Source/Method |

| Molecular Formula | C₃₈H₇₀O₂ | PubChem[1] |

| Molecular Weight | 558.96 g/mol | Larodan[2] |

| 559.0 g/mol | PubChem[1] | |

| IUPAC Name | Icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | PubChem[1] |

| CAS Number | 1447798-59-5 | Larodan[2] |

| Physical State | Liquid at room temperature | Larodan |

| Melting Point | Estimated to be low due to high degree of unsaturation. The presence of double bonds in the fatty acid chain significantly lowers the melting point of wax esters. For instance, the introduction of a single double bond can decrease the melting temperature by approximately 30°C. Saturated wax esters of similar chain length are solid at room temperature. | Inferred from general properties of wax esters |

| Boiling Point | High; expected to be well above 200°C at reduced pressure. Precise experimental data is unavailable. | Inferred from general properties of long-chain esters |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hexane and diethyl ether. | General property of wax esters |

| Purity | Commercially available at >99% | Larodan |

Experimental Protocols

The characterization of this compound and similar wax esters typically involves chromatographic techniques to ensure purity and confirm identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

GC-MS is a powerful technique for the analysis of wax esters, providing information on the chain lengths and degree of unsaturation of both the fatty acid and fatty alcohol components.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.

-

Gas Chromatography:

-

Column: A high-temperature capillary column is required for the analysis of these high molecular weight compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 120°C) and ramping up to a high final temperature (e.g., 390°C) to ensure the elution of the wax ester.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer detects the fragmented ions, which provides a characteristic fragmentation pattern that can be used to identify the structure of the molecule, including the fatty acid and fatty alcohol moieties.

-

Thin-Layer Chromatography (TLC) for Qualitative Analysis

TLC is a rapid and cost-effective method for the qualitative assessment of the purity of this compound and for monitoring the progress of reactions.

Methodology:

-

Plate Preparation: A silica gel plate is used as the stationary phase.

-

Sample Application: A small spot of the dissolved sample is applied to the baseline of the TLC plate.

-

Development: The plate is placed in a developing chamber containing a non-polar solvent system, such as a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1 v/v/v).

-

Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The spots can be visualized using an iodine chamber or by spraying with a suitable staining reagent (e.g., phosphomolybdic acid) followed by heating. The retention factor (Rf) value of the spot can be compared to that of a standard.

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of this compound are scarce, its biological significance can be inferred from the known roles of wax esters and its constituent, α-linolenic acid.

General Biosynthesis of Wax Esters

Wax esters are synthesized in a two-step enzymatic process.

The biosynthesis begins with the reduction of a long-chain fatty acyl-CoA to a fatty alcohol by the enzyme Fatty Acyl-CoA Reductase (FAR). Subsequently, a Wax Synthase (WS) enzyme catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester.

Metabolic Pathway of the α-Linolenic Acid Moiety

Upon hydrolysis of this compound, the released α-linolenic acid can be metabolized into longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These metabolites are precursors to anti-inflammatory lipid mediators.

References

Unveiling Arachidyl Linolenate: A Technical Guide to Its Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Arachidyl linolenate (eicosyl linolenate) is a wax ester of significant interest due to its unique combination of a long-chain saturated fatty alcohol (arachidyl alcohol, C20:0) and a polyunsaturated fatty acid (linolenic acid, C18:3). This structure imparts distinct physicochemical properties that are valuable in various applications, including pharmaceuticals and nutraceuticals. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, detailed methodologies for its isolation and purification, and protocols for its chemical and enzymatic synthesis.

Natural Sources and Precursors

Direct evidence for the abundant natural occurrence of this compound is limited in scientific literature. However, its constituent precursors, arachidic acid (the precursor to arachidyl alcohol) and linolenic acid, are found in various plant oils. The presence of this compound has been suggested in some natural waxes, such as grain sorghum wax, though its concentration is not well-documented.

The biosynthesis of wax esters in plants involves the reduction of fatty acyl-CoAs to fatty alcohols by fatty acyl-CoA reductase (FAR), followed by the esterification of the fatty alcohol with a fatty acyl-CoA, a reaction catalyzed by a wax ester synthase (WS). Therefore, organisms that produce both arachidyl alcohol and linolenic acid are potential, albeit likely minor, sources of this compound.

Table 1: Potential Natural Sources of this compound Precursors

| Precursor | Common Natural Sources | Typical Concentration Range (%) |

| Arachidic Acid | Peanut Oil | 1.0 - 2.5 |

| Corn Oil | < 0.5 | |

| Rapeseed Oil | 0.5 - 1.0 | |

| Shea Butter | 1.0 - 4.0 | |

| α-Linolenic Acid | Flaxseed (Linseed) Oil | 45 - 65 |

| Chia Seed Oil | 55 - 65 | |

| Canola (Rapeseed) Oil | 8 - 12 | |

| Soybean Oil | 5 - 10 | |

| Walnut Oil | 9 - 16 |

Isolation and Purification from Natural Sources: A Hypothetical Protocol

Given the scarcity of data on natural sources rich in this compound, a generalized, hypothetical protocol for its isolation from a plant wax matrix is presented below. This protocol is based on established methods for the separation of wax esters from complex lipid mixtures.

Experimental Protocol: Isolation from a Hypothetical Plant Wax

Objective: To isolate and purify this compound from a plant wax containing a mixture of lipids.

Materials:

-

Plant wax raw material

-

Hexane

-

Dichloromethane

-

Diethyl ether

-

Silica gel (for column chromatography)

-

Solid-Phase Extraction (SPE) cartridges (Silica)

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60)

-

Analytical standards (this compound, other wax esters)

-

Rotary evaporator

-

Glass chromatography columns

Methodology:

-

Extraction of Total Lipids:

-

The raw plant wax is first ground to a fine powder.

-

Total lipids are extracted using a Soxhlet extractor with hexane for 8-12 hours.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

-

-

Fractionation by Column Chromatography:

-

A glass column is packed with silica gel slurried in hexane.

-

The crude lipid extract, dissolved in a minimal amount of hexane, is loaded onto the column.

-

The column is eluted with a gradient of solvents of increasing polarity to separate different lipid classes.

-

Fraction 1 (Non-polar lipids): Elute with hexane to remove hydrocarbons.

-

Fraction 2 (Wax Esters): Elute with a mixture of hexane and diethyl ether (e.g., 98:2 v/v) to collect the wax ester fraction.

-

Fraction 3 (More polar lipids): Elute with higher polarity solvents (e.g., dichloromethane, methanol) to remove triacylglycerols, free fatty acids, and other polar lipids.

-

-

The composition of each fraction is monitored by TLC.

-

-

Purification by Solid-Phase Extraction (SPE):

-

The wax ester fraction from column chromatography is further purified using silica-based SPE cartridges.

-

The fraction is dissolved in hexane and loaded onto a pre-conditioned SPE cartridge.

-

The cartridge is washed with hexane to remove any remaining non-polar impurities.

-

The purified wax esters are eluted with a hexane:diethyl ether mixture.

-

-

Analysis and Quantification:

-

The purity of the isolated wax ester fraction is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Quantification is performed using an internal or external standard of this compound.

-

Table 2: Hypothetical Yield and Purity at Different Isolation Stages

| Stage | Input Material | Output Fraction | Estimated Yield (%) | Estimated Purity of this compound (%) |

| 1. Solvent Extraction | 100 g Plant Wax | Crude Lipid Extract | 10 - 15 | < 1 (Hypothetical) |

| 2. Column Chromatography | 10 g Crude Lipid Extract | Wax Ester Fraction | 30 - 40 | 5 - 10 (Hypothetical) |

| 3. Solid-Phase Extraction | 3 g Wax Ester Fraction | Purified Wax Esters | 80 - 90 | 20 - 30 (Hypothetical) |

| 4. Preparative HPLC | 2 g Purified Wax Esters | This compound | 5 - 10 | > 95 |

Note: The yield and purity values are hypothetical and will vary significantly depending on the actual concentration of this compound in the starting material.

Caption: Experimental workflow for the hypothetical isolation of this compound.

Synthesis of this compound

Due to the likely low abundance in natural sources, chemical or enzymatic synthesis is a more practical approach for obtaining pure this compound for research and development.

Enzymatic Synthesis Protocol

Objective: To synthesize this compound from arachidyl alcohol and linolenic acid using an immobilized lipase.

Materials:

-

Arachidyl alcohol (1-eicosanol)

-

α-Linolenic acid

-

Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

-

Organic solvent (e.g., hexane, heptane, or solvent-free system)

-

Molecular sieves (optional, for water removal)

-

Shaking incubator or magnetic stirrer with heating

-

Silica gel for purification

Methodology:

-

Reaction Setup:

-

In a reaction vessel, combine arachidyl alcohol and linolenic acid in a desired molar ratio (e.g., 1:1 to 1:1.2).

-

Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

If using a solvent, add hexane or heptane. For a solvent-free system, the reaction is run with the molten substrates.

-

Add activated molecular sieves to remove water produced during the esterification, which drives the reaction towards product formation.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) for 8-24 hours.

-

Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.

-

-

Product Recovery and Purification:

-

After the reaction, separate the immobilized enzyme by filtration.

-

If a solvent was used, remove it by rotary evaporation.

-

The crude product is then purified by column chromatography on silica gel, eluting with a hexane:diethyl ether gradient to separate the this compound from unreacted starting materials and by-products.

-

-

Characterization:

-

The structure and purity of the synthesized this compound are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

-

Caption: Enzymatic synthesis pathway for this compound.

Conclusion

While this compound is a compound of considerable interest, its direct isolation from natural sources is challenging due to a lack of identified abundant sources. The information on its precursor molecules, however, is plentiful. The protocols outlined in this guide, both for a hypothetical isolation from natural waxes and for a well-established enzymatic synthesis, provide a solid foundation for researchers to obtain this valuable wax ester. The synthetic route, in particular, offers a reliable and scalable method for producing high-purity this compound for further investigation and application development. Further research into the lipid profiles of various plant and marine organisms may yet uncover a rich natural source of this and other novel wax esters.

The intricate pathway of Arachidyl Linolenate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 27, 2025

Abstract

Arachidyl linolenate, a wax ester of significant interest for its potential applications in pharmaceuticals and biotechnology, is synthesized through a multi-step enzymatic pathway. This technical guide provides an in-depth exploration of the biosynthesis of this complex lipid, detailing the precursor pathways, the core enzymatic reactions, and the cellular machinery involved. Drawing from the latest scientific literature, this document outlines the synthesis of its constituent molecules—arachidic acid and α-linolenic acid—and the subsequent esterification process that yields this compound. Furthermore, this guide presents detailed experimental protocols for the analysis of this pathway and summarizes the available quantitative data to provide a comprehensive resource for researchers in the field.

Introduction

Wax esters, a class of neutral lipids, are composed of long-chain fatty acids esterified to long-chain fatty alcohols. They serve diverse biological functions, including energy storage, waterproofing, and chemical communication. This compound, a specific wax ester comprised of a 20-carbon saturated fatty alcohol (arachidyl alcohol) and an 18-carbon polyunsaturated fatty acid with three double bonds (α-linolenic acid), represents a molecule with unique physicochemical properties. Understanding its biosynthesis is crucial for harnessing its potential in various applications. This guide will dissect the biosynthetic route to this compound, providing a technical foundation for its study and potential bioengineering.

Precursor Biosynthesis

The synthesis of this compound is contingent on the availability of its two precursors: arachidoyl-CoA and α-linolenoyl-CoA, which are subsequently converted to arachidyl alcohol and esterified.

Biosynthesis of Arachidoyl-CoA (C20:0)

Arachidoyl-CoA is a very-long-chain saturated fatty acid (VLCFA) synthesized through the fatty acid elongation (FAE) system, primarily in the endoplasmic reticulum. The process begins with the condensation of malonyl-CoA with a pre-existing fatty acyl-CoA, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), followed by a series of reduction and dehydration reactions to add two-carbon units.

Biosynthesis of α-Linolenoyl-CoA (C18:3)

α-Linolenic acid is an essential omega-3 fatty acid in many organisms. Its synthesis begins with the desaturation of oleic acid (18:1), which is first converted to linoleic acid (18:2) by a Δ12-desaturase. Subsequently, a Δ15-desaturase introduces a third double bond to produce α-linolenic acid[1]. These desaturation steps typically occur while the fatty acids are esterified to phospholipids within the endoplasmic reticulum. The free fatty acid can then be activated to its CoA thioester, α-linolenoyl-CoA.

The Core Biosynthetic Pathway of this compound

The final assembly of this compound is a two-step process catalyzed by two key enzymes: a fatty acyl-CoA reductase (FAR) and a wax synthase (WS), also known as an acyl-CoA:wax alcohol acyltransferase (AWAT).

Step 1: Reduction of Arachidoyl-CoA to Arachidyl Alcohol

The first committed step in the formation of the fatty alcohol moiety is the reduction of arachidoyl-CoA to arachidyl alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR), an enzyme that typically uses NADPH as a reductant[2][3][4].

Step 2: Esterification of Arachidyl Alcohol and α-Linolenoyl-CoA

The final step is the esterification of arachidyl alcohol with α-linolenoyl-CoA, catalyzed by a wax synthase (WS) or acyl-CoA:wax alcohol acyltransferase (AWAT)[5]. This reaction forms the characteristic ester bond of the wax ester.

Potential Organisms for this compound Biosynthesis

While the direct biosynthesis of this compound has not been extensively studied in many organisms, certain species are known to produce significant quantities of long-chain wax esters and their precursors, making them strong candidates for housing this pathway.

-

Jojoba (Simmondsia chinensis): The seeds of the jojoba plant are a major commercial source of wax esters, primarily composed of C20 and C22 monounsaturated fatty acids and alcohols. Transcriptome analysis of developing jojoba seeds has revealed the expression of genes involved in fatty acid elongation, desaturation, fatty alcohol biosynthesis, and wax ester synthesis, indicating a robust machinery for producing long-chain wax esters.

-

Marine Copepods (e.g., Calanus finmarchicus): These zooplankton are known to accumulate large amounts of wax esters as their primary energy reserve. Their wax esters are rich in long-chain fatty acids and alcohols, including polyunsaturated varieties.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is scarce in the current literature. However, kinetic studies on related enzymes provide some insight into the potential efficiency of this pathway. For instance, studies on mouse wax synthase have shown a preference for shorter-chain acyl-CoAs (C10:0 to C18:0) over very-long-chain acyl-CoAs like C20:0. The enzyme also demonstrated the ability to utilize polyunsaturated fatty alcohols. Further research is needed to determine the specific kinetic parameters of FARs and WS/AWATs with arachidoyl-CoA, arachidyl alcohol, and α-linolenoyl-CoA.

Table 1: Summary of Relevant Enzyme Activities

| Enzyme | Organism | Substrate(s) | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Wax Synthase | Mouse | C10:0-CoA to C20:0-CoA, various fatty alcohols | Wax esters | Preferred shorter-chain acyl-CoAs. Utilized unsaturated and polyunsaturated fatty alcohols. | |

| Fatty Acyl-CoA Reductase 1 (FAR1) | Mouse | Saturated and unsaturated C16-C18 fatty acyl-CoAs | C16-C18 fatty alcohols | Showed preference for C16 and C18 substrates. |

| Fatty Acyl-CoA Reductase 2 (FAR2) | Mouse | Saturated C16-C18 fatty acyl-CoAs | C16-C18 fatty alcohols | More specific for saturated substrates. | |

Experimental Protocols

The study of this compound biosynthesis requires a combination of techniques for enzyme activity assays and lipid analysis.

Assay for Acyl-CoA:Wax Alcohol Acyltransferase (AWAT) Activity

This protocol is adapted from methods used to study AWAT activity in mammalian tissues.

-

Preparation of Microsomes:

-

Homogenize tissue samples (e.g., from a potential source organism) in a suitable buffer (e.g., 20 mM Tris/HCl, pH 8.0).

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in the assay buffer.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the microsomal protein (e.g., 50 µg) with arachidyl alcohol (e.g., 0.1 mM) and α-linolenoyl-CoA (e.g., 0.4 mM) in the assay buffer. The fatty alcohol can be delivered in a small volume of an organic solvent like N,N-dimethylformamide.

-

Incubate the reaction mixture at 30°C with moderate shaking for 1 hour.

-

Stop the reaction by adding an equal volume of ethanol.

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture using a suitable solvent system (e.g., hexane).

-

Analyze the extracted lipids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the produced this compound.

-

Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of wax esters.

-

Sample Preparation:

-

Extract total lipids from the biological sample using a method such as the Folch or Bligh-Dyer procedure.

-

Isolate the wax ester fraction from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

-

Dissolve the purified wax ester fraction in a volatile organic solvent (e.g., hexane or toluene) to a concentration of 0.1–1.0 mg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.1 µm film thickness).

-

Injector Temperature: 300°C to 390°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 120°C to 250°C.

-

Ramp to 350°C at a rate of 8-15°C/min and hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 250°C.

-

Mass Scan Range: m/z 50–1000.

-

Transfer Line Temperature: 325°C.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation patterns corresponding to the arachidyl and linolenoyl moieties.

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within the broader context of lipid metabolism. The availability of precursors is tightly regulated by the overall metabolic state of the cell.

Caption: Biosynthesis pathway of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of lipid metabolism, requiring the coordinated action of fatty acid synthesis, desaturation, elongation, reduction, and esterification pathways. While the general enzymatic steps are understood, a detailed characterization of the specific enzymes involved in the synthesis of this particular wax ester, especially in organisms that produce it naturally, is still an active area of research. The protocols and information provided in this guide offer a solid foundation for scientists and researchers to further investigate this fascinating pathway, paving the way for potential biotechnological production of this valuable biomolecule.

References

- 1. Mammalian wax biosynthesis. I. Identification of two fatty acyl-Coenzyme A reductases with different substrate specificities and tissue distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neutral lipid biosynthesis in engineered Escherichia coli: jojoba oil-like wax esters and fatty acid butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutral Lipid Biosynthesis in Engineered Escherichia coli: Jojoba Oil-Like Wax Esters and Fatty Acid Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory of Arachidyl Linolenate: A Technical Guide to Its Presumed Biological Functions and Future Research Directions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl linolenate, a wax ester composed of the 20-carbon saturated fatty alcohol arachidyl alcohol and the 18-carbon polyunsaturated fatty acid α-linolenic acid, represents a molecule of significant theoretical interest but remains largely unexplored within the scientific literature. While extensive research has elucidated the diverse biological activities of its constituent fatty acid, α-linolenic acid, including its profound anti-inflammatory, anti-cancer, and cardiovascular protective effects, the biological functions and activities specific to this compound are yet to be determined. This technical guide provides a comprehensive overview of the known biological roles of α-linolenic acid and the general characteristics of wax esters. Based on this foundational knowledge, we extrapolate the potential biological activities of this compound and propose a framework for its future investigation. This document serves as a resource for researchers and drug development professionals poised to investigate the therapeutic potential of this novel lipid entity.

Introduction: The Knowledge Gap

A thorough review of the existing scientific literature reveals a significant lack of research specifically focused on the biological functions and activities of this compound. While its chemical structure is known[1], and it is classified as a wax monoester[1], there are no published studies detailing its specific interactions with cellular systems, its mechanism of action, or its potential therapeutic applications. The biological narrative of this compound is, therefore, one of extrapolation, based on the well-documented activities of its parent molecules: α-linolenic acid and arachidyl alcohol, and the general properties of wax esters.

The Bioactive Core: α-Linolenic Acid (ALA)

α-Linolenic acid (ALA) is an essential omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet[2]. It serves as a precursor to the longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their potent anti-inflammatory and cardio-protective effects[2]. However, ALA itself exhibits a range of biological activities.

Anti-Inflammatory Effects

ALA has demonstrated significant anti-inflammatory properties in various studies. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[3]. The proposed mechanisms for these effects include:

-

Competitive Inhibition: ALA can compete with linoleic acid (LA), an omega-6 fatty acid, for the same desaturase and elongase enzymes, thereby reducing the production of the pro-inflammatory arachidonic acid (AA) and its downstream eicosanoids (prostaglandins and leukotrienes).

-

Modulation of Signaling Pathways: ALA can influence inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

Direct Oxylipin Production: ALA can be metabolized into its own set of oxylipins, which may have anti-inflammatory properties.

Anti-Cancer Activities

Emerging evidence suggests that ALA possesses anti-cancer properties. Studies on various cancer cell lines have shown that ALA can:

-

Inhibit Cell Proliferation: ALA has been shown to down-regulate the proliferation of colon, prostate, and breast cancer cells.

-

Suppress Malignant Potential: In colon cancer cells, ALA has been observed to inhibit cell adhesion and invasion.

-

Modulate Signaling Pathways: The anti-cancer effects of ALA may be mediated through the regulation of signaling pathways such as the ERK/PPARγ pathway.

Cardiovascular Protection

The intake of ALA is associated with a reduced risk of cardiovascular diseases. Its protective effects are attributed to its ability to:

-

Prevent arrhythmias.

-

Decrease thrombosis.

-

Lower serum triglyceride levels.

-

Slow the growth of atherosclerotic plaque.

-

Improve vascular endothelial function.

-

Slightly lower blood pressure.

The Modulating Moiety: Arachidyl Alcohol and Wax Esters

Arachidyl alcohol (1-eicosanol) is a 20-carbon saturated fatty alcohol. In this compound, it is esterified to the carboxyl group of α-linolenic acid. This esterification forms a wax ester, a class of lipids that are generally characterized by their chemical stability and hydrophobicity.

Wax esters are found throughout nature, serving as energy stores in marine organisms and as protective coatings on the leaves of plants and the cuticles of insects. The physical properties of wax esters, such as their melting point, are determined by the chain length and degree of saturation of both the fatty acid and fatty alcohol components. The esterification of ALA with arachidyl alcohol would be expected to increase its lipophilicity, which could have several biological implications:

-

Bioavailability and Absorption: The increased hydrophobicity might alter its absorption and distribution in the body compared to free ALA. It may be incorporated into chylomicrons and transported via the lymphatic system, similar to other dietary fats.

-

Metabolic Stability: The ester bond may be more resistant to hydrolysis by certain lipases, potentially leading to a slower, more sustained release of ALA.

-

Tissue Distribution: The overall structure of the wax ester could influence its uptake and accumulation in specific tissues.

Postulated Biological Functions and Activities of this compound

Based on the known activities of ALA and the nature of wax esters, we can postulate several potential biological functions for this compound:

-

A Pro-drug for α-Linolenic Acid: this compound could function as a stable, slow-release form of ALA. Upon enzymatic hydrolysis by esterases or lipases in the body, it would release both ALA and arachidyl alcohol, with the primary biological activity likely driven by the released ALA.

-

Enhanced Anti-Inflammatory and Anti-Cancer Efficacy: The specific structure of this compound might facilitate its incorporation into cell membranes or lipid droplets, potentially leading to a more targeted or sustained delivery of ALA to key cellular compartments involved in inflammation and cancer signaling.

-

Novel Signaling Properties: While speculative, the intact wax ester could possess unique biological activities independent of its hydrolysis products, potentially interacting with specific receptors or enzymes that recognize its distinct chemical structure.

Proposed Experimental Protocols for Future Research

To elucidate the biological functions of this compound, a systematic series of in vitro and in vivo studies is required.

In Vitro Assays

| Research Question | Proposed Experimental Protocol |

| Anti-inflammatory Activity | Cell Culture: Use macrophage cell lines (e.g., RAW 264.7) and endothelial cells. Stimulation: Induce an inflammatory response with lipopolysaccharide (LPS). Treatment: Treat cells with varying concentrations of this compound, with ALA and arachidyl alcohol as controls. Endpoint Analysis: Measure the production of pro-inflammatory cytokines (IL-6, TNF-α) using ELISA, and the expression of inflammatory mediators (iNOS, COX-2) using Western blotting and qPCR. |

| Anti-cancer Activity | Cell Lines: Utilize a panel of human cancer cell lines (e.g., breast, colon, prostate). Assays: - Proliferation: MTT or BrdU assay. - Apoptosis: Annexin V/PI staining and flow cytometry. - Invasion/Migration: Transwell migration assay. Treatment: Dose-response studies with this compound. |

| Mechanism of Action | Signaling Pathway Analysis: Following treatment with this compound, perform Western blot analysis to investigate the phosphorylation status of key signaling proteins in relevant pathways (e.g., NF-κB, MAPK, Akt). Gene Expression Analysis: Use qPCR or RNA-sequencing to identify genes that are differentially expressed upon treatment. |

In Vivo Studies

| Research Question | Proposed Experimental Model |

| Anti-inflammatory Efficacy | Animal Model: Use a mouse model of acute inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation. Treatment: Administer this compound orally or intraperitoneally. Outcome Measures: Measure paw volume, and levels of inflammatory cytokines in serum and tissues. |

| Anti-cancer Efficacy | Animal Model: Employ a xenograft mouse model where human cancer cells are implanted subcutaneously. Treatment: Administer this compound and monitor tumor growth over time. Outcome Measures: Tumor volume, weight, and histological analysis of tumor tissue. |

Visualizing Potential Mechanisms: Hypothetical Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the investigation of this compound, based on the known actions of α-linolenic acid.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Caption: Proposed workflow for in vitro anti-cancer screening of this compound.

Conclusion and Future Outlook

This compound remains a scientifically uncharted molecule. However, based on the extensive knowledge of its constituent fatty acid, α-linolenic acid, it holds considerable promise as a potential therapeutic agent. Its nature as a wax ester suggests it may offer advantages in terms of stability and delivery of the bioactive ALA. The lack of current data presents a significant opportunity for novel research in the fields of pharmacology, oncology, and nutritional science. The experimental frameworks and hypothetical pathways outlined in this guide are intended to provide a roadmap for researchers to begin to unravel the biological functions and activities of this compound, and to determine if this unexplored lipid holds the key to new therapeutic interventions.

References

- 1. Arachidyl linoleate | C38H72O2 | CID 70698746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Mechanism of Action of Arachidyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the molecular activities of the constituent components of Arachidyl linolenate, namely alpha-linolenic acid (ALA) and arachidyl alcohol. However, research specifically investigating the intact ester is limited. This guide provides a comprehensive overview of the presumed mechanism of action of this compound, which is predicated on the well-documented biological effects of its hydrolysis product, alpha-linolenic acid. The primary hypothesis is that upon administration, this compound is hydrolyzed by endogenous esterases, releasing ALA to interact with its molecular targets.

Introduction: The Dual-Component Nature of this compound

This compound is a wax ester composed of a 20-carbon saturated fatty alcohol (arachidyl alcohol) and the 18-carbon omega-3 polyunsaturated fatty acid, alpha-linolenic acid (ALA). While arachidyl alcohol primarily functions as an emollient and viscosity agent with no significant known signaling roles, ALA is a biologically active molecule with potent anti-inflammatory and metabolic regulatory properties. The molecular actions of this compound are therefore attributed to the downstream effects of ALA following enzymatic cleavage.

Presumed Bioactivation Pathway

The initial step in the mechanism of action is the hydrolysis of the ester bond, a process likely catalyzed by various cellular lipases and esterases. This releases arachidyl alcohol and free ALA into the cellular environment, allowing ALA to engage with multiple key regulatory proteins and signaling cascades.

Caption: Bioactivation of this compound via enzymatic hydrolysis.

Core Molecular Mechanisms of Alpha-Linolenic Acid (ALA)

ALA exerts its effects by modulating three primary types of molecular targets: G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes involved in inflammatory pathways.

G-Protein Coupled Receptor 120 (GPR120/FFAR4) Activation

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key sensor for medium and long-chain fatty acids, including ALA[1][2][3]. It is highly expressed in immune cells like macrophages, as well as in adipocytes. The activation of GPR120 by ALA is a critical initiating event for its potent anti-inflammatory effects.

Signaling Pathway: Upon binding of ALA, GPR120 undergoes a conformational change, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then interacts with and sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1). This sequestration prevents the activation of the TAK1 kinase complex, a crucial upstream activator for two major pro-inflammatory signaling pathways: NF-κB (nuclear factor-kappa B) and JNK (c-Jun N-terminal kinase). The net result is a powerful suppression of inflammatory gene expression[2][4].

Caption: GPR120-mediated anti-inflammatory signaling pathway of ALA.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

ALA and its metabolites serve as natural ligands for PPARs, particularly PPAR-γ and PPAR-α. These are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.

-

PPAR-γ Activation: The binding of ALA to PPAR-γ is a key mechanism for its anti-proliferative effects in certain cancer cells. Activation of PPAR-γ can inhibit cell growth and regulate lipid homeostasis.

-

PPAR-α Activation: PPAR-α activation by fatty acids generally leads to the upregulation of genes involved in fatty acid oxidation.

The activation of PPARs by ALA provides a direct link between lipid sensing and the regulation of gene expression, contributing to its metabolic and anti-inflammatory effects.

Direct Enzyme Inhibition and Modulation of Eicosanoid Synthesis

ALA directly influences the enzymatic pathways responsible for producing inflammatory mediators known as eicosanoids.

-

COX-2 Inhibition: ALA has been shown to selectively inhibit the expression and activity of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. It does not significantly affect the constitutive COX-1 enzyme.

-

Competition with Arachidonic Acid (AA): ALA competes with the omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes (COX and LOX). This competition leads to a reduced production of potent pro-inflammatory eicosanoids (like PGE2 and LTB4) derived from AA, and an increased production of less inflammatory or anti-inflammatory eicosanoids from the omega-3 series.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of Alpha-Linolenic Acid with its key molecular targets.

| Target | Parameter | Value (ALA) | Assay Type | Cell Line / System | Reference |

| GPR120 | EC50 | ~10-100 µM | Calcium Mobilization / IP1 Accumulation | HEK293, STC-1 | (Implied Range) |

| PPAR-γ | IC50 | ~2-20 µM | Competitive Radioligand Binding | GST-fusion protein | |

| PPAR-α | IC50 | ~2-20 µM | Competitive Radioligand Binding | GST-fusion protein | |

| COX-2 | IC50 | ~30 µM | Prostaglandin Biosynthesis Assay | Ovine COX-2 | |

| COX-1 | IC50 | > 300 µM | Prostaglandin Biosynthesis Assay | Ovine COX-1 | |

| NF-κB | Inhibition | Dose-dependent | Luciferase Reporter / EMSA | RAW 264.7 Macrophages |

Key Experimental Protocols

The mechanisms described above have been elucidated using a variety of standard and advanced molecular biology and pharmacological assays.

GPR120 Activation: Calcium Mobilization Assay

This assay measures the activation of Gq-coupled GPCRs like GPR120 by detecting the release of intracellular calcium stores.

-

Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in black, clear-bottom 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for approximately 30-60 minutes at 37°C. This allows the dye to enter the cells.

-

Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established.

-

Signal Detection: A solution of ALA (or other test agonists) is automatically injected into the wells. The fluorescence intensity is monitored in real-time. Binding of ALA to GPR120 triggers a Gq-mediated signaling cascade, leading to IP3 production and a rapid, transient increase in intracellular calcium, which is detected as an increase in fluorescence.

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of ALA to determine the EC50 value.

Caption: Workflow for a Calcium Mobilization Assay to measure GPR120 activation.

PPAR Activation: Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate a specific nuclear receptor and drive the transcription of a reporter gene.

-

Cell Transfection: A suitable cell line (e.g., HEK293 or HepG2) is transiently co-transfected with two plasmids:

-

An expression vector containing the full-length coding sequence for the PPAR of interest (e.g., human PPAR-γ).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the PPAR Response Element (PPRE).

-

-

Compound Treatment: After allowing time for plasmid expression, the cells are treated with various concentrations of ALA for 18-24 hours.

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: The cell lysate is mixed with a luciferin substrate. If PPAR was activated by ALA, the luciferase enzyme will have been produced. It will catalyze the oxidation of luciferin, producing a light signal.

-

Data Analysis: The intensity of the luminescent signal is measured using a luminometer. The signal strength is directly proportional to the level of PPAR activation. Data is normalized and plotted to calculate EC50 values.

NF-κB Inhibition: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors, like NF-κB, to specific DNA sequences.

-

Cell Treatment and Nuclear Extraction: Macrophage cells (e.g., RAW 264.7) are pre-treated with ALA and then stimulated with an inflammatory agent like lipopolysaccharide (LPS). After stimulation, nuclear proteins are extracted and isolated.

-

Probe Labeling: A short DNA oligonucleotide corresponding to the NF-κB consensus binding site is labeled with a radioactive (e.g., ³²P) or fluorescent tag.

-

Binding Reaction: The nuclear extracts (containing NF-κB) are incubated with the labeled DNA probe.

-

Gel Electrophoresis: The protein-DNA mixtures are run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free, unbound DNA probe.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shifted" band indicates the presence of an active NF-κB/DNA complex. A reduction in the intensity of this shifted band in ALA-treated samples demonstrates inhibition of NF-κB activation.

Conclusion

The mechanism of action of this compound is best understood through the multifaceted molecular activities of its principal hydrolysis product, alpha-linolenic acid. ALA acts as a potent signaling molecule that dampens inflammation and regulates metabolism. Its primary mechanisms involve the activation of the anti-inflammatory GPR120 receptor, the modulation of gene expression via PPAR nuclear receptors, and the direct inhibition of pro-inflammatory enzymes like COX-2. This multi-pronged approach allows ALA to effectively resolve inflammatory responses at a molecular level, positioning this compound as a pro-drug for a key beneficial omega-3 fatty acid. Further research directly on the ester may reveal additional properties related to its pharmacokinetics and tissue distribution.

References

- 1. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

Potential Therapeutic Applications of Arachidyl Linolenate: A Technical Guide for Researchers

Introduction

Arachidyl linolenate is a wax ester composed of arachidyl alcohol, a 20-carbon saturated fatty alcohol, and α-linolenic acid (ALA), an 18-carbon omega-3 polyunsaturated fatty acid. While direct research on the therapeutic applications of this compound is currently limited, a comprehensive analysis of its constituent molecules, alongside an understanding of the biological activities of fatty acid esters, provides a strong foundation for postulating its potential pharmacological benefits. This technical guide synthesizes the existing scientific literature on α-linolenic acid and related fatty acids to explore the prospective therapeutic avenues for this compound in anti-inflammatory, anti-cancer, neuroprotective, and dermatological applications.

The esterification of a fatty acid can influence its bioavailability, stability, and tissue distribution, potentially offering unique therapeutic advantages over the free fatty acid form. This guide will therefore extrapolate the known functions of its components to build a scientific rationale for the future investigation of this compound as a novel therapeutic agent. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, relevant signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. Both components of this compound, particularly α-linolenic acid, have demonstrated significant anti-inflammatory effects.

Molecular Mechanisms

α-Linolenic acid (ALA) exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In lipopolysaccharide (LPS)-stimulated macrophages, ALA has been shown to inhibit the degradation of IκBα, thereby preventing the translocation of the NF-κB p65 subunit to the nucleus.[1] This, in turn, downregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][3]

Quantitative Data on Anti-inflammatory Effects

| Compound | Model System | Parameter Measured | Result | Reference |

| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | NO Production | IC50 ≈ 25 µM | |

| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | iNOS protein expression | Significant reduction at 50 µM | |

| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | COX-2 protein expression | Significant reduction at 50 µM | |

| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | TNF-α mRNA expression | Dose-dependent decrease (10-50 µM) |

Signaling Pathway Diagram

References

- 1. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

Arachidyl Linolenate in Lipidomics and Metabolomics Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl linolenate (eicosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate) is a wax ester composed of arachidic acid, a 20-carbon saturated fatty acid, and α-linolenic acid, an 18-carbon omega-3 polyunsaturated fatty acid.[1][2][3] While research directly focusing on this compound is limited, its constituent fatty acids are well-studied for their significant roles in cellular metabolism, signaling, and inflammation. This technical guide provides a comprehensive overview of this compound, its precursors, and the broader class of wax esters, offering insights into its potential significance in lipidomics and metabolomics research.

Fatty acids and their derivatives are crucial molecules in various biological processes, acting as energy sources, structural components of cell membranes, and signaling molecules.[4][5] Understanding the roles of specific lipids like this compound can provide valuable biomarkers for disease and novel targets for drug development.

Core Concepts: Structure and Properties

This compound is classified as a wax monoester within the fatty esters category of fatty acyls. Its structure consists of a long-chain fatty acid (α-linolenic acid) esterified to a long-chain fatty alcohol (arachidyl alcohol, derived from arachidic acid).

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound | Arachidic Acid (Eicosanoic Acid) | α-Linolenic Acid |

| Molecular Formula | C₃₈H₇₀O₂ | C₂₀H₄₀O₂ | C₁₈H₃₀O₂ |

| Molecular Weight | 558.96 g/mol | 312.53 g/mol | 278.43 g/mol |

| Chemical Class | Wax Monoester | Saturated Fatty Acid | Polyunsaturated Fatty Acid (Omega-3) |

| Biological Roles | Potential energy storage, barrier function (inferred) | Membrane component, precursor to other lipids | Precursor to eicosanoids, anti-inflammatory |

Biological Significance and Potential Signaling Pathways

While direct evidence for the biological functions of this compound is not abundant, the roles of its precursors, arachidic acid and α-linolenic acid, are well-documented.

Arachidic Acid: This long-chain saturated fatty acid is a component of various animal and vegetable fats. It is associated with a lower risk of cardiovascular diseases. While not as directly involved in signaling as unsaturated fatty acids, it is a key constituent of complex lipids.

α-Linolenic Acid (ALA): An essential omega-3 fatty acid, ALA is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These molecules are crucial for resolving inflammation and are involved in numerous signaling pathways. ALA and its metabolites can influence gene expression related to fatty acid metabolism and inflammation through transcription factors like NF-κB and PPARs.

Wax Esters: As a class of lipids, wax esters primarily serve protective and energy storage functions. They form water-repellent layers on the surfaces of plants and insects and are an energy source in marine organisms. In mammals, wax esters are produced by sebaceous glands and are a component of skin lipids. The metabolism of wax esters involves hydrolysis by lipases and carboxylesterases to release the constituent fatty acid and fatty alcohol.

Potential Signaling Pathways Involving this compound Precursors

The metabolic products of α-linolenic acid are potent signaling molecules. The diagram below illustrates the conversion of ALA to EPA and DHA, which are then precursors for anti-inflammatory lipid mediators.

Arachidonic acid, an omega-6 fatty acid structurally related to linolenic acid, is a well-known precursor to pro-inflammatory eicosanoids. Understanding this pathway provides a contrasting view to the anti-inflammatory role of omega-3 fatty acids.

Experimental Protocols for the Analysis of this compound

The analysis of wax esters like this compound in biological samples typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction

A standard method for extracting lipids from biological matrices is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform and methanol.

Protocol:

-

Homogenize the tissue or fluid sample in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and water to induce phase separation.

-

The lower organic phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fatty acids and their esters. For wax esters, analysis can be performed on the intact molecule or after transesterification to fatty acid methyl esters (FAMEs) and fatty alcohol acetates.

Protocol for FAME Analysis:

-

To the extracted lipid sample, add a known amount of an internal standard (e.g., heptadecanoic acid).

-

Transesterify the fatty acid esters by heating with methanolic HCl or BF₃-methanol.

-

Extract the resulting FAMEs with hexane.

-

Analyze the FAMEs by GC-MS. The mass spectrometer is typically operated in electron ionization (EI) mode, and identification is based on retention time and comparison of mass spectra to libraries.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of intact lipids, including wax esters. It offers high sensitivity and specificity.

Protocol for Intact Wax Ester Analysis:

-

Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile).

-

Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).

-

Use a gradient elution with solvents such as acetonitrile and isopropanol containing a small amount of an additive like formic acid or ammonium formate to promote ionization.

-

Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Perform MS/MS analysis for structural confirmation. Fragmentation of the wax ester will yield product ions corresponding to the fatty acid and fatty alcohol moieties.

Workflow for Wax Ester Analysis

The general workflow for the analysis of wax esters in a biological sample is depicted below.

Quantitative Data

Table 2: Reported Concentrations of Precursor Fatty Acids in Human Plasma

| Fatty Acid | Concentration Range (µM) | Reference |

| Arachidic Acid | ~400 (as part of total PUFAs) | |

| α-Linolenic Acid | Varies with diet |

Note: The concentration of arachidonic acid, a related PUFA, is approximately 400 µM in human plasma. The concentration of α-linolenic acid is highly dependent on dietary intake.

Conclusion

This compound, as a wax ester of a saturated and an omega-3 polyunsaturated fatty acid, represents an interesting molecule at the intersection of energy storage and potential signaling pathways. While direct research on this specific lipid is limited, a comprehensive understanding of its constituent fatty acids and the broader class of wax esters provides a solid foundation for future investigations. The analytical workflows and protocols detailed in this guide offer a starting point for researchers aiming to quantify and elucidate the role of this compound and other wax esters in lipidomics and metabolomics studies. Further research is warranted to determine the specific biological functions and potential as a biomarker for this and other long-chain wax esters.

References

- 1. This compound | C38H70O2 | CID 56935965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. Arachidyl linoleate | C38H72O2 | CID 70698746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism and Degradation of Arachidyl Linolenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Arachidyl linolenate is a lipid molecule belonging to the class of wax esters. Its in vivo fate is presumed to commence with enzymatic hydrolysis, primarily in the gastrointestinal tract, into arachidic acid and alpha-linolenic acid. The subsequent metabolic pathways of these two fatty acids are distinct and well-characterized. Arachidic acid, a very-long-chain saturated fatty acid (VLCFA), is primarily metabolized through peroxisomal beta-oxidation. Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, serves as a precursor for the biosynthesis of longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and can also undergo mitochondrial beta-oxidation for energy production. Understanding the metabolic cascade of these components is crucial for evaluating the physiological effects and potential therapeutic applications of this compound.

In Vivo Hydrolysis of this compound

The initial and rate-limiting step in the metabolism of this compound is the hydrolysis of its ester bond. This process is catalyzed by various lipases and carboxylesterases present in the digestive system.

Enzymatic Hydrolysis

Pancreatic lipase and other intestinal esterases are responsible for the cleavage of the ester linkage in wax esters. However, the efficiency of this process in mammals is generally considered to be lower than that for triglycerides. Some studies suggest that the assimilation of wax esters in mammals can be less than 50%[1][2]. Conversely, other research in rats indicates that the hydrolysis and absorption of wax esters can be extensive[3]. The rate and extent of hydrolysis can be influenced by the specific structure of the wax ester and the presence of bile salts, which are crucial for emulsification.

Absorption

Following hydrolysis, the liberated arachidic acid and alpha-linolenic acid are absorbed by the intestinal mucosa. Inside the enterocytes, they are re-esterified into triglycerides and incorporated into chylomicrons, which are then released into the lymphatic system and subsequently enter the bloodstream.

In Vivo Metabolism of Arachidic Acid (C20:0)

Arachidic acid is a very-long-chain saturated fatty acid that is primarily degraded through a specialized beta-oxidation pathway located in peroxisomes.

Peroxisomal Beta-Oxidation

Mitochondria are unable to efficiently metabolize VLCFAs. Therefore, arachidic acid is first transported into peroxisomes. Within the peroxisome, it undergoes a series of beta-oxidation cycles, where the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA and a shorter-chain acyl-CoA. This process continues until the fatty acid is short enough to be transported to the mitochondria for complete oxidation.

In Vivo Metabolism of Alpha-Linolenic Acid (C18:3, n-3)

Alpha-linolenic acid (ALA) is an essential fatty acid with several metabolic fates in vivo, including elongation and desaturation to form longer-chain omega-3 fatty acids and beta-oxidation for energy.

Elongation and Desaturation Pathway

ALA is the precursor for the synthesis of EPA and DHA through a series of enzymatic reactions involving elongases and desaturases, primarily in the liver. This conversion pathway is of significant nutritional and physiological importance.

Beta-Oxidation

A portion of dietary ALA is catabolized for energy via mitochondrial beta-oxidation. The presence of double bonds in ALA requires additional enzymatic steps compared to the beta-oxidation of saturated fatty acids.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of the components of this compound.

Table 1: In Vivo Hydrolysis of Wax Esters in Mammals

| Parameter | Value | Species | Reference |

| Assimilation Efficiency | < 50% | Mammals (general) | [1][2] |

| Hydrolysis and Absorption | Extensive | Rats |

Note: Data on the specific hydrolysis rate of this compound is not available. The data presented is for wax esters in general.

Table 2: In Vivo Conversion of Alpha-Linolenic Acid (ALA) to EPA and DHA in Humans

| Conversion | Conversion Rate (%) | Population | Reference |

| ALA to EPA | < 8% | General | |

| ALA to DHA | < 4% | General | |

| ALA to EPA | ~8% | Men | |

| ALA to DHA | < 0.05% | Men | |

| ALA to EPA | 21% | Young Women | |

| ALA to DHA | 9% | Young Women | |

| ALA to EPA + DHA | < 0.4% | General |

Note: Conversion rates can be influenced by dietary factors, such as the ratio of omega-6 to omega-3 fatty acids.

Table 3: In Vivo Metabolism of Arachidic Acid

| Metabolic Process | Location | Key Enzymes | Notes |

| Beta-Oxidation | Peroxisomes | Acyl-CoA Oxidase 1 (ACOX1) | Chain-shortening of very-long-chain fatty acids. |

Note: Specific quantitative data on the in vivo oxidation rate of arachidic acid in mammals is limited in the available literature.

Experimental Protocols

In Vivo Study of Wax Ester Digestion in Rodents

This protocol provides a general framework for assessing the in vivo digestibility of a wax ester like this compound in a rodent model.

Objective: To quantify the in vivo hydrolysis and absorption of this compound.

Animal Model: Male Wistar rats (8-10 weeks old).

Materials:

-

This compound

-

Vegetable oil (as a vehicle)

-

Metabolic cages for fecal and urine collection

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., a non-physiologically occurring fatty acid ester)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Acclimatization: House rats individually in metabolic cages for 3-5 days to adapt to the environment and diet.

-

Diet Preparation: Prepare a diet containing a known amount of this compound (e.g., 5% by weight) mixed with the vehicle oil. A control diet without the wax ester should also be prepared.

-

Oral Administration: Administer the prepared diet to the rats for a specified period (e.g., 7 days). Daily food intake should be monitored.

-

Fecal Collection: Collect feces daily throughout the experimental period.

-

Lipid Extraction: At the end of the study, pool the feces for each rat. Extract the total lipids from a known amount of dried feces using a method such as the Folch or Bligh-Dyer extraction.

-

Analysis: Analyze the lipid extract by GC-MS to quantify the amount of unhydrolyzed this compound and its constituent fatty acids (arachidic acid and alpha-linolenic acid). The internal standard is used for accurate quantification.

-

Calculation of Digestibility: The coefficient of digestibility (%) can be calculated as: [(Total wax ester intake - Total wax ester in feces) / Total wax ester intake] x 100.

In Vivo Stable Isotope Tracing of Fatty Acid Metabolism

This protocol describes the use of stable isotope-labeled fatty acids to trace the in vivo metabolism of arachidic acid and alpha-linolenic acid.

Objective: To determine the in vivo conversion rates and tissue distribution of arachidic acid and alpha-linolenic acid.

Animal Model: C57BL/6 mice (8-10 weeks old).

Materials:

-

Stable isotope-labeled arachidic acid (e.g., [¹³C₂₀]-arachidic acid)

-

Stable isotope-labeled alpha-linolenic acid (e.g., [¹³C₁₈]-alpha-linolenic acid)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue homogenization equipment

-

Liquid chromatography-mass spectrometry (LC-MS/MS)

Procedure:

-

Tracer Administration: Administer a single oral dose of the stable isotope-labeled fatty acid to the mice via gavage.

-

Sample Collection: At various time points post-administration (e.g., 2, 4, 8, 24, 48 hours), collect blood samples via tail vein or cardiac puncture at the terminal time point. Euthanize the mice and collect relevant tissues (e.g., liver, adipose tissue, brain, heart).

-

Lipid Extraction: Extract total lipids from plasma and homogenized tissues.

-

Sample Preparation: Hydrolyze the lipid extract to release free fatty acids. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.

-

Mass Spectrometry Analysis: Use LC-MS/MS to identify and quantify the labeled fatty acid and its metabolites in each sample. The enrichment of the stable isotope in the precursor and product pools is measured.

-

Data Analysis: Calculate the fractional conversion rates of the labeled fatty acid to its metabolites. Determine the tissue distribution of the labeled fatty acid and its metabolic products.

Visualization of Metabolic Pathways

Hydrolysis and Initial Metabolism of this compound

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Arachidyl Linolenate

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl linolenate, the ester formed from arachidic acid and α-linolenic acid, is a large, non-polar lipid molecule. Its analysis is pertinent in various fields, including pharmaceuticals, nutraceuticals, and cosmetics, where it may be used as an active ingredient, an excipient, or be present as a component of complex lipid mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such molecules. This document provides detailed application notes and protocols for the analysis of this compound using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods.

Due to the limited availability of specific validated methods for this compound, the following protocols have been adapted from established methods for structurally similar large esters, such as wax esters. These methods provide a robust starting point for method development and validation for the specific analysis of this compound.

Principles of Separation

In Reversed-Phase HPLC (RP-HPLC) , a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. The retention of this compound is primarily governed by its hydrophobicity. Longer alkyl chains and fewer double bonds increase retention time. Therefore, this compound, with a total of 38 carbons in its fatty acid and alcohol moieties, will be strongly retained, necessitating a mobile phase with a high organic solvent content.

In Normal-Phase HPLC (NP-HPLC) , a polar stationary phase (e.g., silica) is employed with a non-polar mobile phase. This technique is particularly useful for separating lipid classes. Less polar compounds, such as wax esters and sterol esters, elute earlier than more polar lipids like triacylglycerols and free fatty acids. NP-HPLC can be an effective tool for isolating this compound from more polar matrix components.

I. Reversed-Phase HPLC (RP-HPLC) Method

This method is suitable for the quantification and purity assessment of this compound.

Experimental Protocol

1. Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection at low wavelengths (e.g., 205 nm) is possible but may have lower sensitivity and is prone to interference from solvents.[1]

-

Column: A C18 or C30 reversed-phase column is recommended for the analysis of large, non-polar molecules. A C30 column can offer enhanced shape selectivity for unsaturated lipids.

-

Example Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

2. Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Isopropanol (HPLC grade)

-

Mobile Phase A: Acetonitrile/Water (90:10, v/v)

-

Mobile Phase B: Isopropanol/Methanol (80:20, v/v)

3. Chromatographic Conditions:

-

Gradient Elution:

-

0-5 min: 100% A

-

5-25 min: Linear gradient from 100% A to 100% B

-

25-35 min: Hold at 100% B

-

35.1-40 min: Return to 100% A and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10-20 µL

-

ELSD Settings (typical):

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow Rate: 1.5 L/min

-

4. Sample Preparation:

-

Dissolve the sample containing this compound in a suitable organic solvent such as isopropanol or chloroform to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

Data Presentation: Expected Quantitative Performance (Adapted from similar compounds)

The following table summarizes the expected performance characteristics of the RP-HPLC method. These values are based on data reported for other long-chain fatty acid esters and should be validated for this compound.

| Parameter | Expected Value | Citation |

| Retention Time | Highly dependent on the specific C18 column and exact gradient. Expected to be in the later part of the chromatogram due to its high hydrophobicity. | |

| Linearity (R²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.02 - 0.1 µg on column (ELSD) | [2] |

| Limit of Quantification (LOQ) | 0.05 - 0.3 µg on column (ELSD) | [2] |

| Precision (%RSD) | < 5% | [2] |

| Accuracy (% Recovery) | 90 - 110% |

Visualization: RP-HPLC Workflow

Caption: Workflow for the Reversed-Phase HPLC analysis of this compound.

II. Normal-Phase HPLC (NP-HPLC) Method

This method is ideal for the class separation of lipids and for isolating this compound from more polar interfering compounds.

Experimental Protocol

1. Instrumentation and Columns:

-

HPLC system with an isocratic or gradient pump, autosampler, and column oven.

-

Detector: ELSD, CAD, or MS. UV detection at low wavelengths (e.g., 205-210 nm) can also be used.

-

Column: A silica-based normal-phase column.

-

Example Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

-

2. Reagents and Mobile Phase:

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Mobile Phase: A mixture of Hexane and a slightly more polar solvent like Isopropanol or MTBE. A common starting point is Hexane:Isopropanol (99:1, v/v). The ratio can be adjusted to optimize the separation.

3. Chromatographic Conditions:

-

Isocratic Elution: Hexane:Isopropanol (99:1, v/v). A shallow gradient may be employed to elute more retained compounds.